4-Methylphenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
4-METHYLPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline core substituted with methyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 4-methylphenol in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYLPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Chlorobenzene, aluminum chloride, various nucleophiles or electrophiles, room temperature to reflux conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-METHYLPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-METHYLPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-METHYLPHENYL 2-(4-FLUOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE: Similar structure but with a fluorine atom instead of chlorine.
4-METHYLPHENYL 2-(4-BROMOPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE: Similar structure but with a bromine atom instead of chlorine.
4-METHYLPHENYL 2-(4-IODOPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 4-METHYLPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its electron-withdrawing properties, potentially leading to different reactivity compared to its fluorine, bromine, or iodine analogs.
Properties
Molecular Formula |
C24H18ClNO2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
(4-methylphenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO2/c1-15-6-12-19(13-7-15)28-24(27)21-14-22(17-8-10-18(25)11-9-17)26-23-16(2)4-3-5-20(21)23/h3-14H,1-2H3 |
InChI Key |
VBCXUCRUNQGYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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